molecular formula C22H28N6O2 B2547340 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1788829-74-2

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2547340
CAS No.: 1788829-74-2
M. Wt: 408.506
InChI Key: ABHPWDORHHCHDL-UHFFFAOYSA-N
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Description

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

A study by Patil et al. (2021) focused on the synthesis of new piperazine and triazolo-pyrazine derivatives, including structures similar to the compound of interest, and evaluated their antimicrobial activity against several bacterial and fungal strains. The research highlighted that certain derivatives exhibit significant antimicrobial properties, with one compound showing superior growth inhibition against A. baumannii. Molecular docking studies provided insights into the potential of these compounds to be developed into more potent antimicrobials (Patil et al., 2021).

Anticancer Activity

In the realm of anticancer research, Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The study discovered that almost all tested compounds revealed antitumor activity, notably a specific derivative which displayed the most potent inhibitory activity (Abdellatif et al., 2014).

Enzyme Inhibition for Antimicrobial and Biofilm Prevention

Research by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB enzyme inhibitors. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed effective biofilm inhibition activities against E. coli, S. aureus, and S. mutans strains, surpassing the reference drug Ciprofloxacin in efficacy. The study emphasizes the therapeutic potential of such compounds in preventing bacterial biofilm formation and combatting resistant bacterial strains (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The mechanism of action for this specific compound is not mentioned in the retrieved sources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. The specific safety and hazards of this compound are not mentioned in the retrieved sources .

Properties

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15-5-4-6-19(17(15)3)27-11-9-26(10-12-27)8-7-23-21(29)18-13-20-22(30)24-16(2)14-28(20)25-18/h4-6,13-14H,7-12H2,1-3H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHPWDORHHCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)C3=NN4C=C(NC(=O)C4=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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